molecular formula C7H8O2P+ B13747231 alpha-Phosphinylbenzyl alcohol CAS No. 4392-98-7

alpha-Phosphinylbenzyl alcohol

Cat. No.: B13747231
CAS No.: 4392-98-7
M. Wt: 155.11 g/mol
InChI Key: FZFMLCXMZPZMAD-UHFFFAOYSA-O
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Description

Alpha-Phosphinylbenzyl alcohol is an organic compound with the molecular formula C7H9O2P. It is characterized by the presence of a phosphinyl group attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Phosphinylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with a phosphinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phosphinylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphinylbenzaldehyde.

    Reduction: Phosphinylbenzylamine.

    Substitution: Various substituted phosphinylbenzyl derivatives.

Mechanism of Action

The mechanism by which alpha-Phosphinylbenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phosphinylbenzylamine: Similar structure but with an amine group instead of a hydroxyl group.

    Phosphinylbenzaldehyde: An oxidized form of alpha-Phosphinylbenzyl alcohol.

    Phosphinylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of a phosphinyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

4392-98-7

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

[hydroxy(phenyl)methyl]-oxophosphanium

InChI

InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1

InChI Key

FZFMLCXMZPZMAD-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(O)[PH+]=O

Origin of Product

United States

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